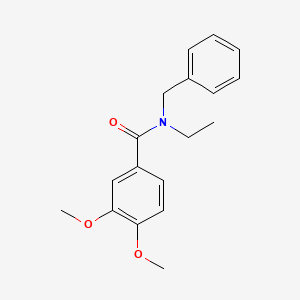
8-quinolinyl (4-fluorophenoxy)acetate
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
8-quinolinyl (4-fluorophenoxy)acetate, also known as QFA, is a synthetic compound that has gained attention in the scientific community due to its potential applications in biological research. QFA is a derivative of 8-quinolinecarboxylic acid, which is a known inhibitor of the enzyme poly(ADP-ribose) polymerase (PARP). PARP is involved in DNA repair and has been implicated in various diseases, including cancer and neurodegenerative disorders.
Wirkmechanismus
8-quinolinyl (4-fluorophenoxy)acetate is a competitive inhibitor of PARP, meaning that it binds to the active site of the enzyme and prevents it from carrying out its normal function of repairing damaged DNA. This leads to the accumulation of DNA damage and ultimately cell death.
Biochemical and Physiological Effects:
8-quinolinyl (4-fluorophenoxy)acetate has been shown to have a range of biochemical and physiological effects depending on the cell type and experimental conditions used. In cancer cells, 8-quinolinyl (4-fluorophenoxy)acetate has been shown to induce cell death and inhibit tumor growth. In neuronal cells, 8-quinolinyl (4-fluorophenoxy)acetate has been shown to protect against oxidative stress and improve cell survival.
Vorteile Und Einschränkungen Für Laborexperimente
One advantage of using 8-quinolinyl (4-fluorophenoxy)acetate in lab experiments is its specificity for PARP, which allows for the selective inhibition of this enzyme without affecting other cellular processes. However, one limitation is that 8-quinolinyl (4-fluorophenoxy)acetate may not be suitable for all experimental systems due to its potential toxicity and off-target effects.
Zukünftige Richtungen
There are several future directions for research involving 8-quinolinyl (4-fluorophenoxy)acetate. One area of interest is the development of more potent and selective PARP inhibitors based on the 8-quinolinyl (4-fluorophenoxy)acetate scaffold. Another area of interest is the investigation of the role of PARP in other disease contexts, such as inflammation and cardiovascular disease. Overall, 8-quinolinyl (4-fluorophenoxy)acetate has the potential to be a valuable tool compound for investigating the role of PARP in disease and developing new therapeutic strategies.
Synthesemethoden
8-quinolinyl (4-fluorophenoxy)acetate can be synthesized using a multi-step reaction sequence starting from commercially available starting materials. The first step involves the reaction of 8-quinolinecarboxylic acid with thionyl chloride to form the corresponding acid chloride. This is then reacted with 4-fluorophenol in the presence of a base to form the desired 8-quinolinyl (4-fluorophenoxy)acetate product.
Wissenschaftliche Forschungsanwendungen
8-quinolinyl (4-fluorophenoxy)acetate has been used in various scientific studies as a tool compound to investigate the role of PARP in disease. For example, 8-quinolinyl (4-fluorophenoxy)acetate has been used to inhibit PARP activity in cancer cells to investigate the potential of PARP inhibitors as a cancer therapy. 8-quinolinyl (4-fluorophenoxy)acetate has also been used to study the role of PARP in neurodegenerative disorders such as Alzheimer's disease.
Eigenschaften
IUPAC Name |
quinolin-8-yl 2-(4-fluorophenoxy)acetate |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H12FNO3/c18-13-6-8-14(9-7-13)21-11-16(20)22-15-5-1-3-12-4-2-10-19-17(12)15/h1-10H,11H2 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RXQKWGJZGNVITL-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC2=C(C(=C1)OC(=O)COC3=CC=C(C=C3)F)N=CC=C2 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H12FNO3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
297.28 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
Quinolin-8-yl (4-fluorophenoxy)acetate | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![2,3-dichloro-N-[4-(dimethylamino)phenyl]benzamide](/img/structure/B5868339.png)
![5,6-dimethyl-3-(3-phenyl-2-propen-1-yl)-2-thioxo-2,3-dihydrothieno[2,3-d]pyrimidin-4(1H)-one](/img/structure/B5868342.png)
![5-{[(3,4-dichlorophenyl)amino]methylene}-2-thioxodihydro-4,6(1H,5H)-pyrimidinedione](/img/structure/B5868345.png)
![N'-[(3-methylbenzoyl)oxy]-4-nitrobenzenecarboximidamide](/img/structure/B5868352.png)



![ethyl [4-(3,4-dichlorophenyl)-1,3-thiazol-2-yl]carbamate](/img/structure/B5868372.png)
![3,4-dimethyl-7-[2-(4-morpholinyl)ethyl]-1-phenyl-1,7-dihydro-6H-pyrazolo[3,4-b]pyridin-6-one](/img/structure/B5868380.png)




![2-[(4-methyl-5-phenyl-4H-1,2,4-triazol-3-yl)thio]-1-phenylethanone](/img/structure/B5868436.png)